Fmoc-L-Lys(Poc)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

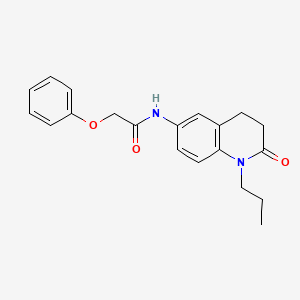

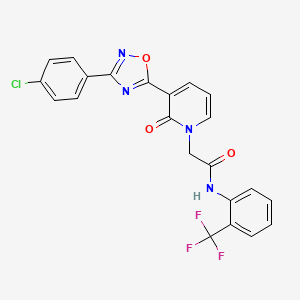

Fmoc-L-Lys(Poc) is a useful research compound. Its molecular formula is C25H26N2O6 and its molecular weight is 450.491. The purity is usually 95%.

BenchChem offers high-quality Fmoc-L-Lys(Poc) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-L-Lys(Poc) including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Fmoc-L-Leucine as a PPARgamma Ligand

Fmoc-L-Leucine, a chemically distinct PPARgamma ligand, interacts uniquely with the receptor. It activates PPARgamma with lower potency but similar efficacy as rosiglitazone, leading to distinct pharmacological properties. This ligand shows promise in improving insulin sensitivity in various diabetic models with reduced adipogenic activity, making it a selective modulator of PPARgamma-signaling pathways (Rocchi et al., 2001).

Peptide Hydrogels and Cell Growth

Fmoc-Lys(Fmoc)-Asp, a minimalistic dipeptide, forms hydrogels with the lowest critical gelation concentration reported. This peptide self-assembles through an unusual two-step process, supporting 2D/3D cell growth and demonstrating potential in biomedical applications (Chakraborty et al., 2020).

Organogelators and Nanostructures

Fmoc mono-substituted cyclo(L-Lys-L-Lys)s, synthesized via reaction with Fmoc N-hydroxysuccinimide este, serve as organogelators in various solvents. These gelators self-assemble into nanostructures like nanofibers and nanotubes, showing potential for diverse applications due to their unique assembly and structural properties (Qianying et al., 2016).

Peptide Synthesis and Binding

The synthesis of branched phosphopeptides using Fmoc chemistry has shown specificity and higher affinity for interaction with certain kinase domains. This demonstrates the role of Fmoc-protected amino acids in enabling targeted molecular interactions, potentially useful in biochemical and pharmacological research (Xu et al., 2004).

Supramolecular Gels and Antimicrobial Activity

Fmoc-Lys(FMOC)-OH forms supramolecular gels that, when combined with silver, exhibit increased antimicrobial activity. This study highlights the potential of Fmoc-functionalized amino acids in creating biocompatible gels with enhanced biological properties (Croitoriu et al., 2021).

Ultrasound-Induced Gelation

Fmoc-L-Lys(Fmoc)-OH and its dipeptide derivatives can gelate alcohols and aromatic solvents under ultrasound conditions. This process, driven by π-π stacking and hydrogen bonding, opens up new possibilities for developing materials with unique properties and applications (Geng et al., 2017).

作用機序

Target of Action

Fmoc-L-Lys(Poc) is primarily used as a protecting group for amines in peptide synthesis . The primary target of Fmoc-L-Lys(Poc) is the amine group of amino acids, which it protects during the synthesis process .

Mode of Action

The fluorenylmethoxycarbonyl (Fmoc) group in Fmoc-L-Lys(Poc) is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This reaction results in the formation of a carbamate, which serves to protect the amine during peptide synthesis . The Fmoc group is base-labile, meaning it can be removed rapidly by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

The introduction and removal of the Fmoc group are key steps in the solid-phase peptide synthesis (SPPS) process .

Pharmacokinetics

Its solubility in various solvents such as dmso has been reported .

Result of Action

The primary result of Fmoc-L-Lys(Poc)'s action is the protection of amines during peptide synthesis, allowing for the successful construction of peptides . This is crucial in the field of biochemistry, where peptides are often synthesized for various research and therapeutic applications.

Action Environment

The action of Fmoc-L-Lys(Poc) is influenced by several environmental factors. For instance, the removal of the Fmoc group is facilitated by a base, and the choice of base can impact the efficiency of the deprotection process . Additionally, the reaction conditions, such as temperature and solvent, can also affect the efficiency of Fmoc group introduction and removal .

Safety and Hazards

将来の方向性

Fmoc-L-Lys(Poc) shows potential for various applications due to its self-assembly features. It can be used in biological, biomedical, and biotechnological applications, such as drug delivery and diagnostic tools for imaging . It also has potential as a scaffold for bioprinting applications . Future research may focus on further exploring these applications and improving the synthesis process .

生化学分析

Biochemical Properties

Fmoc-L-Lys(Poc) plays a crucial role in biochemical reactions, particularly in the synthesis of peptides . The Fmoc group is used as a temporary protecting group for the N-terminus, and is cleaved by secondary amines such as piperidine . The Poc group protects the side chain of lysine during synthesis and can be removed under specific conditions.

Cellular Effects

The effects of Fmoc-L-Lys(Poc) on cells are primarily related to its role in peptide synthesis. The synthesized peptides can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of Fmoc-L-Lys(Poc) involves its role in peptide synthesis. The Fmoc group is removed by base, allowing the amino group of the amino acid to participate in peptide bond formation . The Poc group can also be removed under specific conditions to expose the side chain of lysine.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Fmoc-L-Lys(Poc) can change over time, particularly during the course of peptide synthesis . The stability of Fmoc-L-Lys(Poc) and its degradation over time can influence the efficiency of peptide synthesis.

Metabolic Pathways

Fmoc-L-Lys(Poc) is involved in the metabolic pathway of peptide synthesis . It interacts with enzymes involved in peptide bond formation, and its removal allows for the incorporation of the lysine residue into the growing peptide chain.

特性

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-(prop-2-ynoxycarbonylamino)hexanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N2O6/c1-2-15-32-24(30)26-14-8-7-13-22(23(28)29)27-25(31)33-16-21-19-11-5-3-9-17(19)18-10-4-6-12-20(18)21/h1,3-6,9-12,21-22H,7-8,13-16H2,(H,26,30)(H,27,31)(H,28,29)/t22-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSQVUCRWISQVDU-QFIPXVFZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#CCOC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(5-Chlorothiophen-2-yl)(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2515765.png)

![4-(N,N-diallylsulfamoyl)-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2515766.png)

![(2S)-2-{[({[4-(4-METHOXYPHENYL)TETRAHYDRO-2H-PYRAN-4-YL]METHYL}AMINO)CARBONYL]AMINO}-3-PHENYLPROPANOIC ACID](/img/structure/B2515772.png)

![2-Chloro-N-(pyridin-4-ylmethyl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2515774.png)

![4-methoxy-3-methyl-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2515777.png)

![methyl 2-{[(2E)-5,5,5-trifluoro-4-oxopent-2-en-2-yl]amino}benzoate](/img/structure/B2515778.png)

![N-[2-(1H-indol-3-yl)ethyl]-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2515780.png)

![5-[(2,5-dimethylphenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-4-one](/img/structure/B2515782.png)

![(4-{[Methyl(propan-2-yl)amino]methyl}phenyl)methanamine dihydrochloride](/img/structure/B2515783.png)

![N-(2-Bicyclo[2.2.2]oct-5-enyl)prop-2-enamide](/img/structure/B2515784.png)